molecular formula C9H10BrNO3 B8549596 4-Bromo-2-isopropyl-6-nitrophenol

4-Bromo-2-isopropyl-6-nitrophenol

Cat. No.: B8549596
M. Wt: 260.08 g/mol
InChI Key: VWDURPCLGFBXNX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Substituted Phenols

The study of phenolic compounds has a rich history, evolving from the initial isolation and use of simple phenol (B47542) to the synthesis and analysis of a vast array of substituted derivatives. Initially, research focused on the fundamental properties and reactions of the basic phenol molecule. However, as the principles of organic synthesis advanced, chemists began to explore how the addition of different functional groups to the phenol ring could modulate its chemical and physical properties.

Substituted phenols are now recognized as indispensable molecules in numerous fields, including human health, agriculture, and materials science. oregonstate.edu They serve as crucial intermediates or foundational scaffolds for a wide range of products, from pharmaceuticals like morphine to agrochemicals such as the fungicide 2-phenylphenol. oregonstate.edu The trajectory of research has been to develop methods for synthesizing phenols with precise and complex substitution patterns to achieve specific functions. oregonstate.edu This drive for regiochemical control has led to the creation of countless derivatives, including halogenated, nitrated, and alkylated phenols, each with a unique profile of reactivity and potential use. oregonstate.edu The recurring presence of the phenol motif in FDA-approved drugs underscores its enduring importance in medicinal chemistry. acs.org

Academic Significance and Research Trajectories of Halogenated Nitrophenolic Compounds

Research into this class of compounds often focuses on several key areas:

Biological Activity: Many halogenated and nitro-containing organic compounds exhibit potent biological effects. For instance, nitrated pyrrolomycins, which are halogenated, have been shown to be effective against both Gram-negative and Gram-positive bacteria. nih.gov The presence of halogens like bromine can enhance the antimicrobial activity of certain molecular scaffolds. nih.gov Consequently, a significant research trajectory involves synthesizing novel halogenated nitrophenols and screening them for antimicrobial, antifungal, or other therapeutic properties. nih.govnih.gov

Synthetic Intermediates: The functional groups on halogenated nitrophenols make them versatile intermediates in organic synthesis. The nitro group can be reduced to an amine, the halogen can be replaced or used in cross-coupling reactions, and the hydroxyl group can be derivatized, allowing for the construction of more complex molecules. ontosight.ai

Environmental Science: Nitrophenols are a known class of environmental pollutants, often released from industrial processes and vehicle exhaust. cdc.gov Research, therefore, also investigates their environmental fate, biodegradation, and toxicological profiles. cdc.govcdc.gov

Overview of Key Research Domains Pertaining to 4-Bromo-2-isopropyl-6-nitrophenol

Given the absence of extensive, dedicated studies on this compound, its key research domains must be inferred from its structural features and the known applications of similar molecules.

The primary research domain for this compound is likely as a synthetic intermediate . Substituted phenols are widely used as building blocks in organic chemistry. oregonstate.eduontosight.ai The specific arrangement of the bromo, isopropyl, and nitro groups on this compound could be strategically exploited to synthesize targeted, complex molecules. For example, the nitro group could be reduced to an amine to allow for further functionalization, while the bromine atom could serve as a handle for metal-catalyzed cross-coupling reactions.

A second potential research domain is in medicinal chemistry and biological screening . The combination of a nitrophenol with a halogen suggests that the compound could be a candidate for evaluation in antimicrobial or antifungal assays. nih.gov Many biologically active molecules are halogenated, and nitroaromatic compounds are known to possess a wide spectrum of bio-activities. nih.govnih.gov

Finally, the compound could be of interest in materials science . Phenolic resins are a major class of polymers, and the specific substitutions on this molecule could potentially be used to modify polymer properties if incorporated into a larger structure. oregonstate.edu Furthermore, studies in environmental chemistry could explore its potential persistence, toxicity, and degradation pathways, as is common for nitrophenolic compounds. cdc.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2-phenylphenol
4-Bromo-2-nitrophenol (B183274)
Morphine
Metronidazole
Chloramphenicol
5-bromosalicylaldehyde
6-methyl-2-aminopyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

4-bromo-2-nitro-6-propan-2-ylphenol

InChI

InChI=1S/C9H10BrNO3/c1-5(2)7-3-6(10)4-8(9(7)12)11(13)14/h3-5,12H,1-2H3

InChI Key

VWDURPCLGFBXNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Isopropyl 6 Nitrophenol

Strategic Approaches to the Synthesis of 4-Bromo-2-isopropyl-6-nitrophenol

The principal and most direct route to this compound involves the nitration of a 4-bromo-2-isopropylphenol (B32581) precursor. This approach leverages the directing effects of the existing substituents on the aromatic ring to guide the incoming nitro group to the desired position.

Nitration of 4-Bromo-2-isopropylphenol Precursors

The nitration of 4-bromo-2-isopropylphenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are activating and ortho-, para-directing, while the bromo (-Br) group is deactivating but also ortho-, para-directing. The interplay of these directing effects is crucial for the regioselective outcome of the nitration reaction.

The efficiency and regioselectivity of the nitration of phenolic compounds are highly dependent on several factors, including temperature, reaction time, and the concentration of reagents. For the nitration of substituted phenols, controlling these parameters is essential to maximize the yield of the desired isomer and minimize the formation of byproducts. While specific data for 4-bromo-2-isopropylphenol is not extensively detailed in the provided results, general principles of phenol (B47542) nitration can be applied. For instance, the nitration of p-bromophenol can be carried out in a continuous flow reactor using nitric acid in dichloroethane at a controlled temperature of 55-75°C and a pressure of 0.35-0.45 MPa, with a reaction time of 20-30 minutes. chemicalbook.com The use of supported reagents, such as silica-supported aluminum nitrate (B79036), has also been shown to be effective for the nitration of phenols at room temperature, often yielding nitro derivatives with high regioselectivity. researchgate.net

Table 1: General Reaction Parameters for Phenol Nitration

ParameterConditionRationale
Temperature Typically low to moderate (e.g., 0°C to room temperature)To control the rate of reaction and minimize side reactions like oxidation and the formation of dinitro products.
Reaction Time Varies from minutes to several hoursDependent on the reactivity of the substrate and the specific nitrating agent used. Monitored by techniques like TLC. ijcce.ac.ir
Reagent Concentration Stoichiometric or slight excess of nitrating agentTo ensure complete conversion of the starting material while avoiding over-nitration.

The choice of nitrating agent and the presence of an acid catalyst are pivotal in the nitration of phenols. A common and potent nitrating mixture is a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the substitution reaction. nih.gov

Alternative and often milder nitrating agents have been developed to improve regioselectivity and reduce the harshness of the reaction conditions. These include metal nitrates such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), ferric nitrate (Fe(NO₃)₃), and ammonium (B1175870) nitrate (NH₄NO₃) in the presence of a catalyst like potassium bisulfate (KHSO₄). ijcce.ac.irdergipark.org.trresearchgate.net For example, the use of NH₄NO₃ and KHSO₄ has been reported for the regioselective ortho-nitration of various phenols in good to excellent yields. dergipark.org.tr Similarly, ferric nitrate in an ionic liquid has been shown to achieve high para-selectivity in the mononitration of phenols. researchgate.net

Table 2: Common Nitrating Agents for Phenols

Nitrating AgentCatalyst/SolventKey Features
Nitric Acid (HNO₃)Sulfuric Acid (H₂SO₄)Strong, traditional method; generates the nitronium ion. nih.gov
Ammonium Nitrate (NH₄NO₃)Potassium Bisulfate (KHSO₄)Reported to be a green, inexpensive, and easy-to-handle reagent for regioselective ortho-nitration. dergipark.org.tr
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)Various organic solventsAn efficient, regioselective, and inexpensive reagent for mono-nitro substitution. ijcce.ac.irresearchgate.net
Ferric Nitrate (Fe(NO₃)₃)Ionic Liquids (e.g., [bbim]BF₄)Achieves high para-selectivity in mononitration. researchgate.net
Aluminum Nitrate on Silica-An excellent reagent for nitration at room temperature with high regioselectivity. researchgate.net

Consideration of Alternative Routes for Structurally Related Nitrobromophenols

The synthesis of nitrobromophenols can also be approached by altering the sequence of bromination and nitration steps on a phenolic substrate. The order of these reactions significantly influences the final product due to the different directing effects of the substituents introduced at each stage.

An alternative strategy to obtain a nitrobromophenol involves first nitrating the phenol and then introducing the bromine atom. For instance, to synthesize 2-bromo-4-nitrophenol, one could start by nitrating phenol to obtain a mixture of ortho- and para-nitrophenol. The p-nitrophenol can then be separated and subsequently brominated. The nitro group is a deactivating and meta-directing group. However, the hydroxyl group is a strongly activating ortho-, para-director, and its influence will dominate, directing the incoming bromine to the position ortho to the hydroxyl group. quora.com

Conversely, one could brominate the phenol first. The hydroxyl group's strong activating and ortho-, para-directing effect would lead to the formation of ortho- and para-bromophenol. Separation of the desired isomer followed by nitration would then be necessary. The regiochemical outcome of the nitration would be governed by the combined directing effects of the hydroxyl and bromo substituents.

Achieving high regioselectivity in the synthesis of polysubstituted phenols is a significant challenge in organic synthesis. The distribution of isomers is governed by a combination of electronic and steric effects of the substituents already present on the aromatic ring. dergipark.org.tr The strongly activating and ortho-, para-directing hydroxyl group often dictates the position of the first electrophilic substitution. Subsequent substitutions are then influenced by the combined effects of the hydroxyl group and the newly introduced substituent.

For example, in the nitration of a phenol derivative, the formation of ortho- and para-isomers is typical. dergipark.org.tr The ratio of these isomers can be influenced by steric hindrance from existing substituents and the choice of nitrating agent and reaction conditions. dergipark.org.tr In multi-step syntheses, it is often necessary to separate the desired isomer at an intermediate stage to ensure the final product's purity. quora.com The development of highly regioselective methods, such as those employing specific metal nitrate reagents or catalytic systems, is crucial for efficient and practical syntheses of complex phenolic compounds. ijcce.ac.irresearchgate.net

Solvent Extraction and Concentration Methodologies

Solvent extraction is a fundamental technique used in the work-up procedure following the synthesis to isolate the crude product from the reaction mixture. mdpi.comspringernature.com Typically, after the reaction is complete, the mixture is transferred to a separating funnel. An immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, is added to extract the phenolic compounds from the aqueous phase. nih.govresearchgate.netgoogle.com The organic layer, now containing the desired product, is washed sequentially with water and a saturated brine solution to remove any residual acid and water-soluble impurities.

Following the washing steps, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any traces of water. ukessays.com The drying agent is then removed by filtration.

The final step in the isolation process is the removal of the solvent from the dried organic extract. This is typically achieved using a rotary evaporator under reduced pressure. researchgate.net This concentration step yields the crude solid product, which can then be further purified by the chromatographic and recrystallization methods described previously.

Table 2: Purification Parameters for this compound

Technique Details

| Solvent Extraction | Extraction Solvents: Dichloromethane, Ethyl Acetate nih.govresearchgate.netWashing Solutions: Water, Saturated Brine wpmucdn.com | | Drying Agent | Anhydrous Magnesium Sulfate or Sodium Sulfate ukessays.com | | Concentration | Rotary Evaporation under reduced pressure researchgate.net | | Chromatography | Stationary Phase: Silica Gel ukessays.comwpmucdn.comMobile Phase: Hexane/Dichloromethane or Dichloromethane/Ethyl Acetate gradient ukessays.com | | Recrystallization | Solvents: Ethanol, Methanol, Ethanol/Water, Dichloromethane/Hexane youtube.compitt.edu |

Chemical Reactivity, Transformation, and Derivatization of 4 Bromo 2 Isopropyl 6 Nitrophenol

Key Reaction Mechanisms Involving the Nitrophenol Moiety

The nitrophenol moiety is the primary site of several important chemical transformations. The strong electron-withdrawing character of the nitro group (-NO₂) deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly when positioned ortho or para to a leaving group. libretexts.org It also significantly increases the acidity of the phenolic hydroxyl group compared to phenol (B47542) itself. ukessays.com

A cornerstone reaction of nitrophenols is the reduction of the nitro group to an amino group (-NH₂), which transforms the electronic properties of the molecule and serves as a gateway to a wide range of further chemical synthesis. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group.

The reduction of the nitro group in a substituted nitrophenol like 4-Bromo-2-isopropyl-6-nitrophenol to form the corresponding aminophenol, such as 2-Amino-6-bromo-4-isopropylphenol, can be achieved using several established methods. A common laboratory method involves selective reduction using sodium sulfide (B99878) or sodium hydrosulfide, often in an aqueous or alcoholic solution. This method is particularly useful for the partial reduction of dinitrophenols, as demonstrated in the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol. orgsyn.org In this type of reaction, the dinitrophenol is treated with sodium sulfide in the presence of ammonium (B1175870) chloride and ammonia (B1221849) at elevated temperatures. orgsyn.org

Another widely used method is catalytic hydrogenation. This involves treating the nitrophenol with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. This method is generally very efficient and produces clean products. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a key step in the industrial synthesis of paracetamol and illustrates this pathway. wikipedia.org

The general scheme for the reduction of this compound is presented below:

Reaction Scheme: Reduction of this compound

Reactant Reagents Product

The phenolic hydroxyl group (-OH) itself is not typically displaced in nucleophilic aromatic substitution (SNAr) reactions. Instead, its acidic proton can be readily removed by a base to form a phenoxide anion. The presence of strong electron-withdrawing groups, such as the nitro group at the ortho position and the bromine atom at the para position, makes the phenolic proton of this compound particularly acidic. This facilitates the formation of the corresponding phenoxide ion.

This phenoxide is a potent nucleophile and can readily participate in substitution reactions by attacking various electrophiles. This reactivity is the basis for the alkylation and acylation reactions discussed in the following sections, leading to the formation of ethers and esters, respectively. The reaction proceeds via a nucleophilic attack of the phenoxide oxygen on an electrophilic carbon, displacing a leaving group. For example, in alkylation with an alkyl halide, the phenoxide attacks the alkyl carbon, and the halide is expelled. This mechanism is fundamental to many of the derivatization strategies employed for phenols. libretexts.orgncert.nic.in

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific application, such as analysis by gas chromatography (GC) or for use in further synthetic steps. For phenols like this compound, derivatization typically targets the active hydrogen of the hydroxyl group to improve volatility, thermal stability, and detectability. researchgate.net

Alkylation involves the conversion of the phenolic hydroxyl group into an ether. A prominent example used in trace analysis is derivatization with pentafluorobenzyl bromide (PFB-Br). nih.gov This reaction creates a pentafluorobenzyl (PFB) ether derivative that is highly volatile and exhibits excellent response with an electron capture detector (ECD), making it ideal for gas chromatography (GC) and mass spectrometry (MS) analysis of halogenated phenols at trace levels. nih.govresearchgate.net

The reaction involves the generation of the phenoxide ion with a base, which then acts as a nucleophile to displace the bromide from PFB-Br. nih.gov This method has been successfully applied to the analysis of chloro- and bromo-phenols in various environmental samples. nih.gov

Table 1: Common Derivatization Reagents for Alkylation/Esterification of Phenols

Reagent Name Derivative Formed Purpose Analytical Method
Pentafluorobenzyl Bromide (PFB-Br) Pentafluorobenzyl ether Increases volatility and detector response GC-ECD, GC-MS nih.govnih.gov

Acylation converts the phenolic hydroxyl group into an ester functionality. This is typically achieved by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, p-nitrophenol can be acylated by reacting it with acetyl chloride. rsc.org The presence of electron-withdrawing groups on the phenol enhances the reactivity of the corresponding phenoxide.

Common acylating agents include acetic anhydride and trifluoroacetic anhydride. researchgate.net The resulting esters are generally more volatile and less polar than the parent phenols, which is advantageous for GC analysis.

Reaction Scheme: General Acylation of a Phenol

Reactant Reagents Product
Phenol (Ar-OH) Acyl Chloride (RCOCl) / Base Phenyl Ester (Ar-OCOR)

Silylation is one of the most common derivatization techniques in gas chromatography. It involves replacing the active proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity of the compound, decreases intermolecular hydrogen bonding, and increases its thermal stability and volatility, preventing peak tailing and improving chromatographic separation. researchgate.netsigmaaldrich.com

A variety of silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most powerful and widely used. sigmaaldrich.com These reagents react with phenols to form trimethylsilyl ethers. The choice of reagent can depend on the specific compound and the desired reaction conditions. sigmaaldrich.com

Table 2: Common Silylating Reagents for Phenol Derivatization

Reagent Abbreviation Full Name By-products Key Features
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamide N-methyltrifluoroacetamide Very volatile by-products, good for trace analysis. sigmaaldrich.com
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamide N-trimethylsilyl-trifluoroacetamide Powerful silyl (B83357) donor, widely used. sigmaaldrich.com

Influence of Substituents on Derivatization Efficiency and Selectivity

The derivatization of this compound is intricately governed by the electronic and steric effects of its constituent functional groups: the hydroxyl (-OH), bromo (-Br), isopropyl (-CH(CH₃)₂), and nitro (-NO₂) substituents. The interplay of these groups dictates the reactivity of the phenol and the regioselectivity of its transformations, influencing both the efficiency of derivatization and the nature of the resulting products.

The reactivity of the aromatic ring and the phenolic hydroxyl group is a direct consequence of the electronic nature of the substituents. The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity. researchgate.netgoogle.com This activating effect is most pronounced at the ortho and para positions relative to the hydroxyl group. Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution by pulling electron density away from it. rsc.org This deactivation is most significant at the ortho and para positions. The bromine atom also acts as a deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

The steric bulk of the isopropyl group, positioned ortho to the hydroxyl group, plays a crucial role in directing the outcome of derivatization reactions. This bulky substituent can hinder the approach of reagents to the adjacent hydroxyl group and the ortho carbon atom, a phenomenon known as steric hindrance. This effect can be exploited to achieve regioselectivity in derivatization reactions.

Derivatization of this compound can be broadly categorized into reactions involving the phenolic hydroxyl group and those involving the aromatic ring.

Reactions at the Phenolic Hydroxyl Group:

The primary reaction at the hydroxyl group is O-alkylation to form ethers. The efficiency of this reaction is influenced by the acidity of the phenol and the nature of the alkylating agent. The presence of the electron-withdrawing nitro and bromo groups increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide ion, which is a more potent nucleophile. However, the bulky ortho-isopropyl group can sterically hinder the approach of the alkylating agent to the oxygen atom, potentially reducing the reaction rate.

For instance, the synthesis of 4-bromo-2-isopropyl-1-(methoxymethoxy)benzene, a derivative of the parent compound, has been reported, demonstrating that O-alkylation is a viable derivatization pathway. The formation of this ether would typically involve the reaction of the sodium or potassium salt of this compound with methoxymethyl chloride (MOM-Cl).

Table 1: Illustrative Examples of O-Alkylation of Substituted Phenols
PhenolAlkylating AgentBaseSolventProductYield (%)
PhenolCH₃INaHTHFAnisoleHigh
4-NitrophenolCH₃IK₂CO₃Acetone4-NitroanisoleHigh
2-IsopropylphenolCH₃INaHTHF2-IsopropylanisoleModerate
This compoundMOM-ClNaHDMF4-Bromo-2-isopropyl-1-(methoxymethoxy)benzeneN/A

Reactions on the Aromatic Ring:

Electrophilic aromatic substitution on the highly substituted ring of this compound is expected to be challenging due to the presence of two deactivating groups (nitro and bromo). The directing effects of the substituents would also lead to a complex mixture of products. The hydroxyl group directs ortho and para, the bromo group directs ortho and para, and the nitro group directs meta. The only available position for substitution is the carbon atom between the bromo and nitro groups. The strong deactivating effect of the adjacent nitro group would likely render this position highly unreactive towards most electrophiles.

Nucleophilic aromatic substitution, on the other hand, is a more plausible derivatization pathway. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the bromine atom is para to the nitro group, making it a potential leaving group in a nucleophilic aromatic substitution reaction. The efficiency and selectivity of such a reaction would depend on the nature of the nucleophile and the reaction conditions. For example, strong nucleophiles like methoxide (B1231860) or thiophenoxide could potentially displace the bromide.

Table 2: Influence of Substituents on Derivatization Pathways
SubstituentElectronic EffectSteric EffectInfluence on O-AlkylationInfluence on Electrophilic Aromatic SubstitutionInfluence on Nucleophilic Aromatic Substitution
-OHActivating, ortho, para-directingMinimalFacilitates phenoxide formationStrongly activating, directs to C5-
-BrDeactivating (inductive), ortho, para-directing (resonance)ModerateIncreases acidityDeactivating, directs to C3 and C5Potential leaving group
-CH(CH₃)₂Weakly activating (inductive)HighHinders approach to -OHDirects to C3 and C5, but sterically hindered-
-NO₂Strongly deactivating, meta-directingModerateStrongly increases acidityStrongly deactivating, directs to C3 and C5Activates the ring for substitution at C4

Advanced Spectroscopic Characterization Techniques for 4 Bromo 2 Isopropyl 6 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-2-isopropyl-6-nitrophenol, both ¹H and ¹³C NMR provide critical data for structural verification. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be inferred from the well-documented spectra of its structural analogs.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromine, nitro, and isopropyl substituents on the phenol (B47542) ring.

The expected signals are as follows:

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at position 3, situated between the isopropyl and nitro groups, would likely be downfield compared to the proton at position 5, which is between the bromo and nitro groups.

Isopropyl Group: The isopropyl group will show a characteristic septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.

Phenolic Proton: The hydroxyl (-OH) proton will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons
-OH 10.0 - 12.0 broad s - 1H
Ar-H (position 3) 7.8 - 8.0 d ~2.5 1H
Ar-H (position 5) 7.6 - 7.8 d ~2.5 1H
-CH(CH₃)₂ 3.0 - 3.4 septet ~7.0 1H

This data is predicted based on the analysis of related compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the attached functional groups.

The expected signals are as follows:

Aromatic Carbons: Six signals will correspond to the carbons of the benzene ring. The carbons attached to the hydroxyl, nitro, bromo, and isopropyl groups will have characteristic chemical shifts. The carbon bearing the hydroxyl group (C-1) will be in the 150-160 ppm range, while the carbon with the nitro group (C-6) will also be significantly downfield. The carbon attached to the bromine (C-4) will be shifted to a lesser extent.

Isopropyl Carbons: The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (-OH) 150 - 155
C-2 (-CH(CH₃)₂) 135 - 140
C-3 125 - 130
C-4 (-Br) 115 - 120
C-5 128 - 133
C-6 (-NO₂) 140 - 145
-CH(CH₃)₂ 25 - 30

This data is predicted based on the analysis of related compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic C-H, aliphatic C-H, C=C, nitro, and C-Br functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

C-H Stretch (Aromatic): Signals typically appear in the 3000-3100 cm⁻¹ range.

C-H Stretch (Aliphatic): The isopropyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region.

N=O Stretch (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS serves as a primary tool for its identification in complex mixtures. The gas chromatograph separates the compound from the matrix based on its boiling point and polarity, and the mass spectrometer provides detailed structural information based on its mass-to-charge ratio (m/z) and fragmentation pattern.

While specific GC-MS data for this compound is not extensively documented in publicly available literature, the expected fragmentation pattern can be inferred from the analysis of related brominated and nitrophenolic compounds. Generally, underivatized nitrophenols can be challenging to analyze by GC due to potential interactions with the column, but derivatization techniques can improve sensitivity. researchgate.net

Expected Fragmentation Pattern:

The mass spectrum of this compound would be characterized by a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Key fragmentation pathways for similar aromatic nitro compounds often involve:

Loss of the nitro group (-NO₂): This would result in a significant fragment ion.

Loss of the isopropyl group (-C₃H₇): Cleavage of the isopropyl group is a common fragmentation for alkyl-substituted aromatic compounds.

Loss of a methyl group (-CH₃) from the isopropyl moiety: This would lead to a stable secondary carbocation.

Sequential loss of other small molecules: Such as carbon monoxide (CO) from the phenolic ring.

For instance, the mass spectrum of nitrobenzene (B124822) exhibits characteristic peaks at m/z 77 (phenyl cation) and m/z 51, resulting from the loss of an acetylene (B1199291) molecule from the phenyl cation. youtube.com The presence of the bromine and isopropyl groups in this compound would lead to a more complex but predictable fragmentation pattern.

A study on the GC-MS analysis of halogenated phenols highlighted the effectiveness of this technique for their determination in various samples, often employing a derivatization step like acetylation for improved chromatographic performance. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This is particularly valuable for the unambiguous identification of this compound.

For this compound (C₉H₁₀BrNO₃), the theoretical exact mass can be calculated with high precision. This allows for its differentiation from other potential isobaric interferences in a sample. Modern mass spectrometry approaches, including HRMS, are increasingly used for the detailed characterization of phenolic compounds in complex matrices. nih.gov

Table 1: Theoretical Mass Data for this compound and a Related Compound

Compound NameMolecular FormulaNominal Mass (Da)Exact Mass (Da)
This compoundC₉H₁₀BrNO₃260Data not available
2-Bromo-4-methyl-6-nitrophenolC₇H₆BrNO₃231230.95311 nih.gov

Note: The exact mass for this compound would require specific calculation or experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the excitation of outer electrons. shu.ac.uk For this compound, the UV-Vis spectrum is influenced by the electronic transitions within the substituted benzene ring.

The key electronic transitions observed in aromatic compounds like nitrophenols are π → π* and n → π* transitions. pharmatutor.org The benzene ring itself has characteristic π → π* absorptions. The presence of substituents—the hydroxyl (-OH), nitro (-NO₂), bromo (-Br), and isopropyl (-C₃H₇) groups—alters the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorbance (λ_max).

Hydroxyl and Isopropyl Groups: These are electron-donating groups that can cause a bathochromic (red) shift in the absorption bands of the benzene ring.

Nitro Group: The nitro group is a strong chromophore and an electron-withdrawing group that extends the conjugation of the π-system. docbrown.info This typically results in a significant red shift, often extending the absorption into the visible region, which can impart a yellowish color. docbrown.info

Bromo Group: Halogen substituents can also influence the absorption spectrum through their inductive and resonance effects.

Studies on nitrophenols show distinct absorption profiles in the UV-to-blue region. nih.gov For example, 3-nitrophenol (B1666305) exhibits a λ_max around 275 nm and a second band at 340 nm which extends into the visible range. docbrown.info The absorption spectra of nitrophenols are also sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion alters the electronic structure and shifts the absorption bands. nih.govrsc.org

Table 2: Expected UV-Vis Absorption Characteristics of this compound Based on Related Compounds

Compound TypeKey SubstituentsExpected λ_max Range (nm)Type of Transition
Phenols-OH~270-280π → π
Nitrophenols-OH, -NO₂~270-360π → π, n → π docbrown.infonih.gov
Brominated Nitrophenols-OH, -NO₂, -BrLikely red-shifted compared to nitrophenol due to extended conjugation and substituent effects.π → π, n → π*

The combination of these substituents on the benzene ring in this compound is expected to result in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to phenol or nitrobenzene alone, reflecting the extended conjugated system.

Computational and Theoretical Investigations of 4 Bromo 2 Isopropyl 6 Nitrophenol

Quantum Chemical Methods and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure and properties of molecules. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 4-Bromo-2-isopropyl-6-nitrophenol.

Geometric Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometric optimization. For this compound, this process would involve finding the minimum energy conformation by systematically exploring the rotational freedom of the hydroxyl, isopropyl, and nitro groups.

A key feature of ortho-substituted phenols, such as the subject molecule, is the potential for intramolecular hydrogen bonding. researchgate.netresearchgate.netvedantu.com In this case, a hydrogen bond is expected to form between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction would significantly influence the molecule's conformational preference, leading to a planar arrangement of the O-H and NO2 groups relative to the benzene (B151609) ring. The bulky isopropyl group would also impose steric constraints, influencing the final geometry.

Based on studies of similar molecules, such as 2-nitrophenol (B165410) and other substituted phenols, the geometric optimization would likely reveal a structure where the intramolecular hydrogen bond shortens the H...O distance and affects the bond angles within the six-membered ring formed by this interaction. researchgate.net The C-O, C-N, and C-Br bond lengths would be influenced by the electronic effects of the substituents.

Table 1: Representative Geometric Parameters for Substituted Phenols (Illustrative)

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-Br1.85 - 1.95-
C-O (hydroxyl)1.35 - 1.40-
C-N (nitro)1.45 - 1.50-
C-O-H-105 - 110
C-C-N-118 - 122

Note: This table provides illustrative values based on general knowledge of substituted phenols and is not based on specific calculations for this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO), HOMO-LUMO Energy Gaps, and Dipole Moments

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the hydroxyl group, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. researchgate.net The presence of both electron-donating and electron-withdrawing groups would likely lead to a relatively small HOMO-LUMO gap, suggesting a molecule with potential for charge transfer interactions.

Table 2: Illustrative Electronic Properties of Substituted Nitrophenols

PropertyIllustrative Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-2.0 to -3.0 eV
HOMO-LUMO Gap3.0 to 5.0 eV
Dipole Moment3.0 to 5.0 Debye

Note: These values are for illustrative purposes and are typical for substituted nitrophenols.

Vibrational Frequency Calculations and Simulated Spectroscopic Profiles

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT can predict these spectra with a reasonable degree of accuracy. nih.govijaemr.comnih.gov By analyzing the calculated frequencies and their corresponding atomic motions, specific vibrational modes can be assigned to different functional groups within the molecule.

For this compound, characteristic vibrational bands would be expected for the O-H stretch (broadened and shifted to lower frequency due to intramolecular hydrogen bonding), the N-O stretches of the nitro group, C-H stretches of the isopropyl and aromatic groups, and C-Br stretching vibrations. esisresearch.org Comparing the computed spectrum with experimental data (if available) allows for a detailed understanding of the molecular structure and bonding.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.comnih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro and hydroxyl groups, making these sites prone to interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, especially due to its involvement in the hydrogen bond. The analysis of atomic charges, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), would quantify the charge distribution on each atom, further supporting the insights gained from the MEP map.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. A key application of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Exploration of Non-Linear Optical (NLO) Properties and Associated Quantum Chemical Parameters

Molecules with significant charge transfer characteristics, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. optica.orgoptica.orgnih.govnih.govacs.org These materials have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ).

Given the donor-acceptor nature of the substituents on the benzene ring, this compound is a candidate for possessing NLO properties. Computational methods can be used to calculate the polarizability and hyperpolarizability tensors. A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. The magnitude of β is related to the intensity of the charge transfer between the donor (hydroxyl and isopropyl groups) and the acceptor (nitro group) through the aromatic ring.

Topological Properties (e.g., Electron Localization Function, Localized Orbital Locators)

The topological analysis of the electron density in a molecule provides profound insights into its chemical bonding and electronic structure. Tools such as the Electron Localization Function (ELF) and Localized Orbital Locators (LOL) are instrumental in this regard.

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive visualization of electron pair localization, distinguishing between core electrons, covalent bonds, and lone pairs. wikipedia.org For this compound, an ELF analysis would be expected to reveal:

High ELF values associated with the covalent bonds within the phenyl ring, the isopropyl group, and the nitro group.

Distinct localization basins corresponding to the lone pairs on the oxygen atoms of the hydroxyl and nitro groups, as well as the bromine atom.

The electron-withdrawing nature of the nitro group and the bromine atom would likely influence the size and shape of the ELF basins in the aromatic ring, indicating a degree of electron delocalization.

Localized Orbital Locators (LOL): LOL provides another perspective on electron localization, with its values being large in regions where orbitals are more localized. jussieu.fr It is particularly effective in distinguishing different types of bonding and has been shown to offer a clear picture of π-electron delocalization. rsc.org For this compound, an LOL analysis would complement the ELF data, helping to:

Visualize the π-conjugated system of the phenol ring.

Assess the extent of π-electron delocalization, which is influenced by the attached functional groups. researchgate.net The nitro group, being a strong π-acceptor, would significantly impact the delocalization pattern.

The interplay of the electron-donating isopropyl group and the electron-withdrawing bromo and nitro groups would create a complex electronic environment, which could be meticulously mapped using ELF and LOL.

Table 1: Expected Effects of Substituents on the Topological Properties of this compound

SubstituentPositionExpected Influence on Electron Density and Localization
Bromo (-Br) 4Inductively electron-withdrawing; introduces a region of high electron localization around the bromine atom due to its lone pairs.
Isopropyl (-CH(CH₃)₂) ** 2Weakly electron-donating through induction and hyperconjugation; expected to slightly increase electron density in the phenyl ring.
Nitro (-NO₂) **6Strongly electron-withdrawing through both induction and resonance; expected to significantly delocalize the π-electrons of the phenyl ring towards the nitro group.
Hydroxyl (-OH) 1Electron-donating through resonance, but also capable of forming hydrogen bonds; its acidity is a key property influenced by the other substituents.

Theoretical Approaches to Physicochemical Parameter Prediction

Computational pKa Determination Methodologies and Solvation Models (e.g., SMD, CPCM, IEFPCM)

The acidity of a phenol, quantified by its pKa value, is a critical physicochemical parameter. Computational chemistry offers powerful tools for the accurate prediction of pKa. The direct approach involves calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The accuracy of this prediction is highly dependent on the chosen theoretical method and, crucially, the solvation model used.

Commonly employed continuum solvation models include:

SMD (Solvation Model based on Density): This model is based on the electron density of the solute and is known for its broad applicability. rsc.org

CPCM (Conductor-like Polarizable Continuum Model): This model represents the solvent as a polarizable conductor.

IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model): This is a refined version of the PCM family of models. nih.gov

For phenolic compounds, the choice of the functional and the solvation model can significantly impact the accuracy of the predicted pKa values. nih.gov Studies have shown that without careful consideration of the solvent effects, the predicted values can deviate substantially from experimental data. nih.gov

Table 2: Comparison of Common Solvation Models for pKa Prediction

ModelBasis of CalculationKey Features
SMD Solute's electron densityGenerally provides good results for a wide range of solutes and solvents. rsc.org
CPCM Apparent surface chargesA widely used and computationally efficient model.
IEFPCM Apparent surface chargesA more rigorous implementation of the PCM method, often leading to improved accuracy but at a higher computational cost. nih.gov

While continuum models treat the solvent as a uniform medium, the specific interactions between the solute and nearby solvent molecules, particularly hydrogen bonding, can be crucial. To improve the accuracy of pKa predictions, a hybrid or cluster-continuum approach is often employed. This involves including one or more explicit solvent molecules in the quantum mechanical calculation, while the bulk solvent is still treated as a continuum.

For phenols, the inclusion of explicit water molecules that can form hydrogen bonds with the hydroxyl group (in the protonated form) and the phenolate (B1203915) oxygen (in the deprotonated form) has been shown to significantly improve the accuracy of pKa predictions. nih.gov The number of explicit water molecules to include is a critical parameter and needs to be carefully evaluated for each system. nih.gov

The presence of a nitro group, as in this compound, introduces strong electron-withdrawing effects that significantly influence the acidity of the phenolic proton. The pKa of nitrophenols is generally lower (i.e., they are more acidic) than that of phenol itself. ucla.edu Computational models have been successfully applied to predict the pKa of various nitrophenols. ucla.edunih.gov The accuracy of these predictions relies on the model's ability to correctly capture the substantial charge delocalization in the resulting phenolate anion, which is stabilized by the nitro group. vaia.com For ortho- and para-nitrophenols, this resonance stabilization is particularly pronounced. ucla.edu Therefore, computational models for this compound would need to accurately account for these strong electronic effects to yield reliable pKa predictions.

Table 3: Experimental pKa Values of Related Phenolic Compounds

CompoundpKa
Phenol 9.99
4-Bromophenol 9.34
2-Nitrophenol 7.23
4-Nitrophenol (B140041) 7.15 nih.gov
2-Isopropylphenol 10.62

Note: These values provide a context for the expected acidity of this compound.

Thermodynamic Property Calculations

Computational methods can also be used to estimate various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT) combined with statistical thermodynamics.

The NIST WebBook provides a valuable resource for thermodynamic data of related compounds, which can serve as a benchmark for computational studies. For instance, for 4-nitrophenol, experimental data on its enthalpy of sublimation and entropy of fusion are available. nist.gov Similar calculations for this compound would allow for the estimation of its thermodynamic stability and behavior under different conditions.

Table 4: Examples of Thermodynamic Data for Related Compounds

CompoundPropertyValueUnits
4-Nitrophenol Enthalpy of sublimation91 ± 2kJ/mol
4-Nitrophenol Entropy of fusion67.4J/mol*K

Source: NIST WebBook nist.gov

Molecular Modeling for Structure-Function Relationships

Molecular modeling is a powerful tool for elucidating the relationship between the three-dimensional structure of a molecule and its chemical or biological function. researchgate.netunifap.br For this compound, molecular modeling can be used to predict its reactivity, potential interactions with biological targets, and other functional properties.

By calculating various molecular descriptors, such as steric and electronic parameters, one can develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate the structural features of a series of compounds with their observed activities. For this compound, key descriptors would include:

Steric parameters: The bulky isopropyl group would create significant steric hindrance around the hydroxyl group, potentially influencing its accessibility and reactivity.

Electronic parameters: The Hammett constants for the bromo and nitro substituents would quantify their electron-withdrawing effects, which are critical for predicting the compound's acidity and reactivity in electrophilic or nucleophilic reactions. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic or nucleophilic attack. nih.gov

The combination of these substituents would likely result in a molecule with distinct regions of positive and negative electrostatic potential, making it a candidate for specific molecular interactions. Molecular dynamics simulations could further be employed to study the conformational flexibility of the molecule and its interactions with other molecules, such as solvent or a biological receptor, over time. nih.gov

Table 5: Expected Influence of Substituents on the Structure-Function Relationship of this compound

SubstituentInfluence on Steric PropertiesInfluence on Electronic PropertiesPotential Functional Implications
Bromo (-Br) Moderate increase in size.Strong electron-withdrawing (inductive), weak deactivating.Can participate in halogen bonding; influences overall lipophilicity.
Isopropyl (-CH(CH₃)₂) ** Significant steric hindrance near the hydroxyl group.Weakly electron-donating.May modulate binding to a receptor by fitting into a hydrophobic pocket or sterically clashing.
Nitro (-NO₂) **Moderate increase in size.Very strong electron-withdrawing (resonance and inductive).Significantly increases acidity; acts as a strong hydrogen bond acceptor; key for charge-transfer interactions.

Molecular Docking Studies of Derivatives

Extensive searches of scientific databases and scholarly articles have revealed a notable absence of specific molecular docking studies conducted on the derivatives of this compound. While computational and theoretical investigations are a staple in modern drug discovery and material science for a vast array of chemical compounds, it appears that this specific class of derivatives has not yet been a focus of published research in this area.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding affinity and mode of action of a novel compound with a biological target, such as a protein or enzyme. The insights gained from such studies are invaluable for rational drug design and for understanding the structure-activity relationships of a compound series.

Although research exists on the computational analysis of other nitrophenol or bromo-substituted compounds, the direct application of these methods to derivatives of this compound is not documented in the available literature. Consequently, there are no detailed research findings, data tables, or specific ligand-protein interactions to report for this particular subsection.

The lack of such studies could be attributed to various factors, including the novelty of the derivatives, a shift in research focus towards other chemical scaffolds, or the proprietary nature of any existing research that has not been disclosed to the public domain.

Therefore, this section remains open for future research endeavors that may explore the potential biological activities or material properties of this compound derivatives through molecular docking and other computational methods.

Advanced Applications of 4 Bromo 2 Isopropyl 6 Nitrophenol in Chemical Synthesis and Materials Research

Theoretical Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The inherent functionalities of 4-bromo-2-isopropyl-6-nitrophenol position it as a promising, yet underexplored, starting material for the construction of more complex molecular frameworks.

Postulated Precursor for Pharmacologically Relevant Scaffolds (e.g., Benzoxazine (B1645224) Derivatives)

Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these scaffolds often involves the reaction of a phenol (B47542), an amine, and an aldehyde. In this context, this compound could theoretically serve as the phenolic component. The electron-withdrawing nature of the nitro group and the steric hindrance from the isopropyl group would likely influence the reactivity of the phenolic hydroxyl group and the aromatic ring, potentially leading to novel benzoxazine structures. However, no specific studies demonstrating this transformation have been found in the available literature.

A Latent Building Block for Novel Heterocyclic Compounds and Other Bioactive Molecules

The presence of multiple reactive sites on this compound suggests its utility as a building block for a variety of heterocyclic systems beyond benzoxazines. sigmaaldrich.comgoogle.com The nitro group can be reduced to an amine, which can then participate in a wide array of cyclization reactions to form nitrogen-containing heterocycles. The bromine atom offers a handle for cross-coupling reactions, enabling the introduction of diverse substituents. The phenolic hydroxyl group can be alkylated or acylated, further expanding the molecular diversity of potential products. While the general principles of heterocyclic chemistry support this potential, specific examples utilizing this compound are not documented.

An Uncharted Territory: Exploration in Novel Chemical Transformations

The unique combination of functional groups in this compound could make it an interesting substrate for the development of new chemical reactions. For instance, the interplay between the bulky isopropyl group and the adjacent nitro and hydroxyl groups could lead to regioselective transformations that are not achievable with simpler phenols. Research in this area could uncover novel synthetic methodologies, but currently, there is no published work to report.

Speculative Contributions to Functional Material Design

The design of functional materials often relies on the incorporation of specific molecular motifs that impart desired properties such as thermal stability, optical activity, or electronic conductivity. The nitrophenol moiety is a known chromophore, and its incorporation into a polymer backbone could lead to materials with interesting optical properties. The bromine atom could serve as a site for polymerization or for grafting onto other polymer chains. While the potential exists, the application of this compound in the design of functional materials is yet to be explored and documented in the scientific literature.

Future Research Directions and Challenges in 4 Bromo 2 Isopropyl 6 Nitrophenol Chemistry

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The traditional synthesis of polysubstituted phenols often involves multi-step processes using harsh reagents, such as strong acids and hazardous solvents, leading to significant waste and potential environmental impact. numberanalytics.com A primary challenge in the chemistry of 4-Bromo-2-isopropyl-6-nitrophenol is the development of synthetic routes that are not only high-yielding but also environmentally benign.

Future research will likely focus on several key areas:

Catalytic Systems: Exploring transition metal catalysts or organocatalysts to facilitate the bromination and nitration steps under milder conditions. numberanalytics.com This could improve selectivity and reduce the need for stoichiometric, corrosive reagents.

Green Solvents: Moving away from traditional chlorinated solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. Research into solvent-free reaction conditions is also a promising avenue. numberanalytics.com

Flow Chemistry: The use of continuous flow reactors offers significant advantages for hazardous reactions like nitration. chemicalbook.com This technology allows for precise control of reaction parameters (temperature, pressure, reaction time), improving safety, scalability, and yield. A method for synthesizing 4-bromo-2-nitrophenol (B183274) using a continuous flow reactor has been reported, which could be adapted for the synthesis of the more substituted this compound. chemicalbook.com

Economical Pathways: Research focused on minimizing the number of chemical inputs and avoiding costly catalysts or surfactants can make production more economically viable. paspk.org Studies on the nitration of phenols have shown that optimizing physical parameters like nitric acid concentration and temperature can lead to high yields without the need for expensive catalysts. paspk.orgresearchgate.net

Synthetic Strategy Objective Potential Advantages Relevant Findings
CatalysisReduce harsh reagent useMilder conditions, higher selectivity, recyclabilityTransition metal catalysts enable phenol (B47542) synthesis from aryl halides under mild conditions. numberanalytics.com
Green SolventsMinimize environmental impactReduced toxicity and wasteDevelopment of solvent-free reactions and reactions in aqueous media is a key trend. numberanalytics.com
Flow ChemistryImprove safety and controlPrecise control over temperature and time, enhanced safety for nitrationA continuous flow process for 4-bromo-2-nitrophenol synthesis has been developed. chemicalbook.com
Parameter OptimizationEnhance economic viabilityFewer chemicals, lower costControlling nitric acid dilution and temperature can yield >90% conversion in nitrophenol synthesis. paspk.org

Deepening the Mechanistic Understanding of Key Reactions and Regioselectivity

The synthesis of a specific polysubstituted aromatic compound like this compound is a challenge of regioselectivity. The final substitution pattern depends on the order of the reactions and the directing effects of the substituents already present on the ring. The hydroxyl (-OH) and isopropyl groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator, and the bromo group is an ortho-, para-directing deactivator.

Future research must focus on:

Controlling Isomer Formation: A deep mechanistic understanding is required to control the regiochemical outcome. For instance, in the nitration of 4-bromo-2-isopropylphenol (B32581), the nitro group must be directed to the position ortho to the hydroxyl group and meta to the bromo group. Understanding the electronic and steric influences of the isopropyl group is critical to prevent the formation of unwanted isomers.

Reaction Kinetics: Studying the kinetics of the bromination and nitration steps can provide insights into the reaction pathways and help optimize conditions to favor the desired product. The concentration of reagents, such as nitric acid, has been shown to dramatically affect the conversion rates and selectivity in nitrophenol synthesis. researchgate.net

Intermediate Analysis: The accepted mechanism for nucleophilic aromatic substitution, a key reaction type for aryl halides, involves the formation of a negatively charged Meisenheimer complex. libretexts.org Identifying and characterizing reaction intermediates, potentially through spectroscopic methods under reaction conditions, can clarify the operative mechanisms, whether they proceed via electrophilic aromatic substitution or other pathways.

Advanced Computational Modeling for Predictive Chemistry and Property Design

Computational chemistry has become an indispensable tool for modern chemical research. For a molecule like this compound, where experimental data may be scarce, computational modeling offers a powerful approach to predict its properties and guide experimental work.

Key areas for future computational studies include:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to calculate the molecule's geometric structure, electronic properties (e.g., dipole moment, molecular electrostatic potential), and spectroscopic signatures (IR, NMR, UV-Vis). researchgate.netresearchgate.net These predictions can aid in the structural confirmation of synthesized products.

Reaction Pathway Modeling: Simulating potential reaction pathways for its synthesis to predict activation energies and transition states. This can help in understanding regioselectivity and identifying the most energetically favorable routes, saving significant laboratory time and resources.

Property Prediction for Derivatives: Once derivatization strategies are conceived, computational methods can predict the properties of the new molecules. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption parameters of potential derivatives, which is crucial for applications in materials science or photochemistry. researchgate.net

Computational Method Application Area Predicted Properties Reference Example
Density Functional Theory (DFT)Structural & Electronic AnalysisMolecular geometry, vibrational frequencies (FT-IR), chemical shifts (NMR), electronic transitions (UV-Vis)Successfully used to analyze Schiff bases of other nitrophenols. researchgate.net
Time-Dependent DFT (TD-DFT)Electronic AbsorptionCalculation of electronic absorption parameters in different solvent environments.Applied to calculate absorption parameters using a polarizable continuum model (PCM). researchgate.net
Molecular DockingBiological Activity PredictionBinding affinity and mode of interaction with biological targets (e.g., enzymes, receptors).Used to study the binding affinity of a nitrophenol derivative with a target protein. researchgate.net

Exploration of Novel Derivatization and Functionalization Strategies

The true value of this compound lies in its potential as a scaffold for creating a diverse library of new compounds. Its three distinct functional handles—the hydroxyl group, the nitro group, and the carbon-bromine bond—can be selectively modified.

Future research should explore:

Hydroxyl Group Modification: Reactions such as etherification or esterification to introduce new functionalities.

Nitro Group Transformation: The reduction of the nitro group to an amine is a fundamental transformation. This amine can then serve as a handle for a vast array of subsequent reactions, including amide formation, diazotization, and the synthesis of heterocyclic compounds. The electrochemical reduction of nitrophenols to aminophenols is a well-established green alternative to chemical methods. mdpi.comresearchgate.net

Carbon-Bromine Bond Chemistry: The bromo substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the bromo substituent under certain conditions. libretexts.org

Comprehensive Investigation of Structure-Activity Relationships in Synthesized Derivatives

The synthesis of new derivatives is only the first step. A critical future challenge is to systematically evaluate these compounds for potential biological or material properties and to establish robust Structure-Activity Relationships (SAR). Derivatives of the related 4-bromo-2-nitrophenol have been investigated for their biological activities, suggesting this would be a fruitful path for its more complex analogue. ontosight.ai

This research will require:

Biological Screening: Testing the synthesized library of derivatives in a range of biological assays, such as antimicrobial, antifungal, antioxidant, or enzyme inhibition assays.

Data Analysis: Correlating the specific structural features of each derivative with its measured activity. For example, how does changing the group attached via a Suzuki coupling at the C-Br position affect antimicrobial potency?

Iterative Design: Using the initial SAR data to design and synthesize second-generation derivatives with enhanced activity, creating a feedback loop of design, synthesis, and testing to optimize the desired properties.

Integration with Emerging Technologies in Organic Synthesis and Analytical Methodologies

Advancements in the chemistry of this compound will be accelerated by the adoption of emerging technologies.

High-Throughput Screening (HTS): HTS platforms can rapidly screen libraries of derivatives for biological activity, drastically speeding up the SAR investigation process.

Advanced Analytical Techniques: The characterization of starting materials, intermediates, and final products requires sophisticated analytical methods. While standard techniques like NMR are essential, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are vital for purity assessment and reaction monitoring. ucdavis.eduepa.govbldpharm.com Specialized HPLC methods have been developed for the determination of phenols in various matrices. epa.gov

Artificial Intelligence and Machine Learning: AI models can be trained on existing chemical reaction data to predict the outcomes of new reactions or to suggest optimal synthetic routes. In the future, such tools could be invaluable for tackling the regioselectivity challenges in the synthesis of complex molecules like this compound.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in the creation of novel and functional chemical entities.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-isopropyl-6-nitrophenol, considering competing bromination positions and nitro group stability?

  • Methodological Answer : Bromination of nitrophenol derivatives typically requires careful control of reaction conditions to avoid over-bromination. For example, brominating 2-isopropyl-6-nitrophenol in acetic acid at 60–80°C with controlled stoichiometry (1:1 molar ratio of Br₂) can favor monobromination at the para position. However, competing ortho-bromination may occur due to steric effects from the isopropyl group, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired isomer . Nitration of precursor phenols should precede bromination, as nitro groups deactivate the aromatic ring, reducing subsequent reactivity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to differentiate between isopropyl methyl groups (δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.5–8.5 ppm).
  • IR : Confirm nitro (1520–1350 cm⁻¹) and phenolic OH (3200–3600 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
    Discrepancies between theoretical and observed splitting patterns (e.g., aromatic protons) may arise from dynamic effects like hindered rotation; variable-temperature NMR or X-ray crystallography (as used for analogous bromonitrophenols ) can resolve ambiguities.

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich regions susceptible to electrophilic attack. For example, the nitro group’s meta-directing effect and the isopropyl group’s steric hindrance can be modeled to predict bromination or nitration sites. Comparative analysis with experimental data (e.g., XRD bond angles ) validates computational models.

Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (NAS) of the bromine substituent in this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance leaving-group departure.
  • Catalysis : Cu(I) or Pd(0) catalysts facilitate cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Competing Pathways : The nitro group’s electron-withdrawing nature accelerates NAS but may promote elimination; monitoring via HPLC (C18 column, acetonitrile/water mobile phase ) ensures reaction control.

Q. How do steric and electronic effects influence the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : Potentiometric titration in aqueous ethanol (20% v/v) at 25°C can determine pKa. The isopropyl group’s steric bulk increases phenolic O–H acidity by destabilizing the protonated form, while the nitro and bromine groups exert electron-withdrawing effects. Comparative studies with analogs like 2-bromo-4-nitrophenol (pKa ~4.2 ) provide benchmarks for structure-activity relationships.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

  • Methodological Answer : Purify the compound via recrystallization (ethanol/water) to remove impurities. Differential Scanning Calorimetry (DSC) can confirm melting behavior. If discrepancies persist (e.g., observed mp 160°C vs. predicted 165°C), evaluate polymorphic forms via powder XRD. For example, bromonitrophenols often exhibit multiple crystalline phases due to hydrogen-bonding variations .

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